molecular formula C28H29Cl2N3O3 B560295 Netarsudil dihydrochloride CAS No. 1253952-02-1

Netarsudil dihydrochloride

Katalognummer B560295
CAS-Nummer: 1253952-02-1
Molekulargewicht: 526.458
InChI-Schlüssel: LDKTYVXXYUJVJM-FBHGDYMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Netarsudil, sold under the brand names Rhopressa and others, is a medication for the treatment of glaucoma . In December 2017, the Food and Drug Administration (FDA) approved a 0.02% ophthalmic solution for the lowering of elevated intraocular pressure in people with open-angle glaucoma or ocular hypertension .


Synthesis Analysis

The asymmetric synthesis of Netarsudil, a Rho kinase/norepinephrine transport inhibitor, is described in a six-step synthetic route . This route utilizes the 2,4-dimethylbenzoate ester of a phenylacetic acid as the backbone of the β-amino acid’s framework . Another process for the preparation of (S)-Netarsudil involves the use of novel intermediates .


Molecular Structure Analysis

The molecular structure of Netarsudil dihydrochloride has a chemical formula of C28H27N3O3 . Its average weight is 453.542 and its monoisotopic mass is 453.205241741 .


Chemical Reactions Analysis

Netarsudil is a rho kinase inhibitor that reduces intraocular pressure by increasing aqueous outflow through the trabecular meshwork pathway and decreasing episcleral venous pressure .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C28H29Cl2N3O3 . Its average weight is 526.46 and its monoisotopic mass is 525.1585972 .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Corneal Edema in Fuchs Dystrophy : A randomized clinical trial found that netarsudil significantly reduced corneal thickness and improved scotopic corrected distance visual acuity in patients with Fuchs dystrophy, without significant changes in visual disability questionnaire scores (Price & Price, 2021).

  • Effects on Aqueous Humor Dynamics : Netarsudil was shown to increase trabecular outflow facility and reduce episcleral venous pressure in healthy volunteers, suggesting mechanisms that affect both proximal and distal outflow pathways (Kazemi et al., 2018).

  • Use After Descemetorhexis Without Endothelial Keratoplasty for Fuchs Endothelial Corneal Dystrophy : Netarsudil significantly reduced the time to corneal clearance after surgery and increased endothelial cell counts, suggesting its importance in cell regeneration and migration (Davies et al., 2021).

  • Increasing Outflow Facility in Human Eyes : Research showed that netarsudil acutely increased outflow facility by expansion of the juxtacanalicular connective tissue and dilating episcleral veins, leading to redistribution of aqueous outflow (Ren et al., 2016).

  • Profile in Treatment of Open-Angle Glaucoma : Netarsudil ophthalmic solution has been shown to lower intraocular pressure effectively as a result of direct reduction in trabecular outflow resistance, decrease in episcleral venous pressure, and aqueous humor production (Dasso et al., 2018).

  • Long-term Safety and Ocular Hypotensive Efficacy Evaluation : A clinical study indicated that once-daily dosing of netarsudil was effective in consistently lowering intraocular pressure over 12 months and was well-tolerated by the majority of patients (Kahook et al., 2019).

  • Preclinical Development for Glaucoma Treatment : Netarsudil showed potential in preclinical studies for large and durable intraocular pressure reductions, with favorable pharmacokinetic and tolerability profiles (Lin et al., 2017).

  • First Global Approval for Elevated Intraocular Pressure : Netarsudil received approval for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension, highlighting its significance in this domain (Hoy, 2018).

  • Comparative Safety and Efficacy to Timolol : Clinical trials comparing netarsudil to timolol found that once-daily dosing of netarsudil was effective and well-tolerated for treating ocular hypertension and open-angle glaucoma (Serle et al., 2018).

  • Literature Review on Open-Angle Glaucoma and Ocular Hypertension : Evidence suggests that netarsudil is inferior to prostaglandin analogs but noninferior to topical β-blockers in treating these conditions. Hyperemia was a common adverse reaction (Gonzalez & Boylan, 2020).

  • Reversible Corneal Epithelial Edema : A case report focused on a rarer side effect of netarsudil-associated reversible corneal epithelial edema, highlighting the need for monitoring and management of such adverse effects (Parthasarathi et al., 2023).

  • Phase 2 Study on Dosing Regimens for Fuchs Corneal Dystrophy : This study evaluated the efficacy of netarsudil in reducing corneal edema and improving vision in patients with Fuchs corneal dystrophy, showing significant reductions in corneal edema and improvements in vision (Lindstrom et al., 2022).

  • Reversal of Glucocorticoid-Induced Ocular Hypertension : Netarsudil showed efficacy in reversing glucocorticoid-induced ocular hypertension and attenuating associated pathologies, suggesting its potential use in preventing or treating ocular hypertension secondary to glucocorticoid administration (Li et al., 2020).

  • Asymmetric Synthesis for Open-Angle Glaucoma : A study described the asymmetric synthesis of netarsudil, highlighting its chemical development process (Sturdivant & Delong, 2018).

  • Prevention of Corticosteroid-Induced Ocular Hypertension : A trial assessed whether netarsudil could reduce the risk of intraocular pressure elevation associated with prolonged use of topical corticosteroids, although it did not show a statistically significant reduction (Price, Feng, & Price, 2020).

  • Narrative Review on Chronic Glaucoma and Ocular Hypertension : Netarsudil has been identified as a breakthrough in glaucoma therapy, effective across a range of eye pressures and well-tolerated in patients with ocular hypertension and chronic glaucoma (Batra et al., 2021).

  • Treatment of a Neurotrophic Corneal Ulcer : A case report demonstrated the healing of a nonresponsive neurotrophic ulcer with the addition of netarsudil, supporting its use in epithelial disease management (Bronner, 2022).

  • Antifibrotic Activity in Glaucoma Treatment : Netarsudil showed antifibrotic activity in ocular hypertension, motivating its use for preventing or treating hypertension secondary to glucocorticoid administration (Li et al., 2021).

  • Effects on Aqueous Humor Dynamics in Humans : This study assessed the effect of netarsudil on aqueous humor dynamics, further elucidating its pharmacological effects (Sit et al., 2017).

  • Allergic Contact Dermatitis Due to Netarsudil : A case report described allergic contact dermatitis as an adverse effect of netarsudil, highlighting the need for awareness of potential allergic reactions (Thulasidas, Sasidharan, & Gupta, 2022).

Safety and Hazards

The most common side effects of Netarsudil are hyperaemia (increased blood flow associated with redness, in 51% of patients) in the conjunctiva, cornea verticillata (drug deposits in the cornea, in 17%), and eye pain (in 17%) . All other side effects occur in fewer than 10% of people .

Biochemische Analyse

Biochemical Properties

Netarsudil Dihydrochloride acts as an inhibitor to the rho kinase and norepinephrine transporters found in the conventional trabecular pathway . This unique mechanism of action sets it apart from many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

In normal and glaucomatous trabecular meshwork ™ cells, this compound has been shown to influence actin dynamics during actin-driven biological processes . It induces disassembly of actin stress fibers and potently stimulates phagocytic uptake of extracellular vesicles . It also induces lateral fusion of tunneling nanotubes (TNTs) that connect adjacent TM cells .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study, this compound showed a significant reduction in intraocular pressure (IOP) in eyes with and without circumferential ab interno trabeculectomy (AIT) that removes the TM . The IOP changes caused by this compound matched the diameter changes of distal outflow tract vessels .

Dosage Effects in Animal Models

In animal models, this compound has shown to produce large and durable IOP reductions . It has been observed that the drug causes a significant decrease in IOP in rabbits and monkeys, with the effect lasting for at least 24 hours after a single daily dose .

Metabolic Pathways

After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Transport and Distribution

This compound specifically targets the conventional trabecular pathway of aqueous humor outflow . This suggests that the drug is transported and distributed within cells and tissues to this specific location.

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the site of the rho kinase and norepinephrine transporters in the conventional trabecular pathway of aqueous humor outflow .

Eigenschaften

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKTYVXXYUJVJM-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253952-02-1
Record name Netarsudil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NETARSUDIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (E145) in CH2Cl2 was added HCl (4 N in dioxane) and the solution was stirred for 8-10 h. The solvents were evaporated to give pure 4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate dihydrochloride (E146).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.